molecular formula C16H15BrClN3O3 B3035204 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 303987-72-6

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone

Cat. No.: B3035204
CAS No.: 303987-72-6
M. Wt: 412.7 g/mol
InChI Key: IPQOGEIGBQEMMW-UHFFFAOYSA-N
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Description

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone, also known as BCPOP, is an organic compound belonging to the pyridazinone class of heterocyclic compounds. It is formed by the reaction of 4-bromo-2-chlorophenyl-2-oxoethyl morpholine and 5-morpholino-3(2H)-pyridazinone, and is used in various scientific research applications. BCPOP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of its mechanism of action.

Scientific Research Applications

Antibacterial and Antifungal Applications

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone derivatives have shown promising results in antimicrobial activities. Some derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. Additionally, certain compounds in this class demonstrated activity against E. coli ATCC 35218, indicating potential use in treating bacterial infections. The synthesis of these derivatives and their biological activities were explored in depth (Sukuroglu et al., 2012).

Cancer Research

Compounds related to this compound have been synthesized and evaluated for their anticancer potential. Some derivatives displayed inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. These studies suggest potential applications in the development of new anticancer agents (Kamble et al., 2015).

Analgesic and Anti-inflammatory Research

Research has been conducted on the analgesic and anti-inflammatory properties of pyridazinone derivatives. Some derivatives showed significant analgesic and anti-inflammatory activities, comparable or even superior to existing drugs like acetylsalicylic acid. This indicates potential applications in pain management and treatment of inflammatory conditions (Şüküroğlu et al., 2006).

Metabolism and Pharmacokinetics

Studies have investigated the metabolism and pharmacokinetics of related pyridazinone derivatives in animal models. Understanding how these compounds are metabolized and excreted can provide insights into their safety and efficacy as therapeutic agents (Hayashi et al., 1978).

Synthesis and Chemical Properties

Significant research has focused on the synthesis and chemical properties of pyridazinone derivatives. These studies aim to improve the efficiency of synthesis, identify new derivatives with potential biological activities, and understand their chemical behavior, which is crucial for drug development (Sayed et al., 2003).

Safety and Hazards

As with any chemical compound, handling “4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Properties

IUPAC Name

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-15-13(20-5-7-24-8-6-20)9-19-21(16(15)23)10-14(22)11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQOGEIGBQEMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136951
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303987-72-6
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303987-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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